4-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]naphthalen-1(2H)-one
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Overview
Description
4-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]naphthalen-1(2H)-one is a complex organic compound characterized by its unique structure, which includes a naphthalene core substituted with a chloro group and a hydrazinylidene moiety attached to a methoxyphenyl group
Preparation Methods
The synthesis of 4-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]naphthalen-1(2H)-one typically involves multiple steps, starting with the preparation of the naphthalene core. One common synthetic route includes the following steps:
Nitration of Naphthalene: Naphthalene is nitrated to form 1-nitronaphthalene.
Reduction: The nitro group is reduced to an amine, resulting in 1-aminonaphthalene.
Chlorination: The amine is then chlorinated to introduce the chloro group at the 4-position.
Hydrazone Formation: The chlorinated naphthalene is reacted with 4-methoxyphenylhydrazine to form the hydrazinylidene derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
4-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]naphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinylidene moiety to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]naphthalen-1(2H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]naphthalen-1(2H)-one involves its interaction with specific molecular targets. The hydrazinylidene moiety can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The chloro and methoxy groups contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include:
Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate: This compound shares the hydrazinylidene and methoxyphenyl groups but has a different core structure.
4-Chloro-2-methoxybenzoic acid: This compound has a similar substitution pattern but lacks the hydrazinylidene moiety.
The uniqueness of 4-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]naphthalen-1(2H)-one lies in its naphthalene core combined with the hydrazinylidene and methoxyphenyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
63037-13-8 |
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Molecular Formula |
C17H13ClN2O2 |
Molecular Weight |
312.7 g/mol |
IUPAC Name |
4-chloro-2-[(4-methoxyphenyl)diazenyl]naphthalen-1-ol |
InChI |
InChI=1S/C17H13ClN2O2/c1-22-12-8-6-11(7-9-12)19-20-16-10-15(18)13-4-2-3-5-14(13)17(16)21/h2-10,21H,1H3 |
InChI Key |
ZLKVSTQBZKLRGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC2=C(C3=CC=CC=C3C(=C2)Cl)O |
Origin of Product |
United States |
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